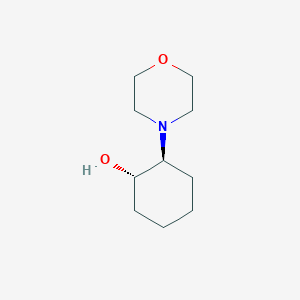

(1S,2S)-2-Morpholinocyclohexan-1-OL

Description

(1S,2S)-2-Morpholinocyclohexan-1-OL is a chiral cyclohexanol derivative featuring a morpholine substituent at the 2-position of the cyclohexane ring. The compound’s molecular formula is inferred to be C₁₀H₁₉NO₂ with a molecular weight of 185.26 g/mol, based on its morpholine-containing analog .

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

(1S,2S)-2-morpholin-4-ylcyclohexan-1-ol |

InChI |

InChI=1S/C10H19NO2/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h9-10,12H,1-8H2/t9-,10-/m0/s1 |

InChI Key |

VRWZNEVHNNIRKP-UWVGGRQHSA-N |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N2CCOCC2)O |

Canonical SMILES |

C1CCC(C(C1)N2CCOCC2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The table below compares (1S,2S)-2-Morpholinocyclohexan-1-OL with three analogs differing in substituent groups:

Functional Group Analysis

- Morpholino Group: The morpholine ring (C₄H₈NO) introduces polarity and hydrogen-bonding capability due to its oxygen and nitrogen atoms. This enhances solubility in polar solvents and may stabilize transition states in catalytic processes .

- However, its reduced basicity compared to amine groups limits catalytic utility .

- Dimethylamino Group: The tertiary amine (N(CH₃)₂) offers strong basicity and nucleophilicity, making it effective in organocatalysis. For example, (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol promotes enantioselective desymmetrization of cyclic meso-anhydrides .

Stereochemical and Reactivity Considerations

The (1S,2S) configuration in both the target compound and the dimethylamino analog suggests a preference for specific stereochemical outcomes in reactions. For instance, the dimethylamino derivative achieves >95% enantiomeric excess (ee) in catalytic desymmetrization, highlighting the importance of stereochemistry in reactivity . The morpholino variant may exhibit similar stereochemical control but with altered kinetics due to its bulkier substituent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.